molecular formula C10H12N2O3 B2501053 (4-(1,3-Dioxolan-2-yl)phenyl)(hydroxyimino)methylamine CAS No. 1236148-81-4

(4-(1,3-Dioxolan-2-yl)phenyl)(hydroxyimino)methylamine

Cat. No. B2501053
CAS RN: 1236148-81-4
M. Wt: 208.217
InChI Key: ALLSEOFWLPSQKK-UHFFFAOYSA-N
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Description

(4-(1,3-Dioxolan-2-yl)phenyl)(hydroxyimino)methylamine, also known as 4-DPM, is an organic compound with a wide range of uses in scientific research and laboratory experiments. It is a versatile compound that can be used in a variety of biochemical and physiological applications.

Scientific Research Applications

Synthesis and Formation of New Complexes

  • Synthesis of Vic-Dioxime Complexes

    This research involved the synthesis of N-(4-{[(2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]amino}butyl)-N′-hydroxy-2-(hydroxyimino)ethanimidamide (L1H2) and its analogues. These ligands form mononuclear complexes with various metals like Co(II), Ni(II), Cu(II), and Zn(II). Their structures and properties are characterized using various techniques like IR, NMR, UV–Visible spectroscopy, and thermogravimetric analyses (TGA) (Canpolat & Kaya, 2005).

  • Characterization of Metal Complexes

    This study extends the work on the synthesis of vic-dioxime ligands containing 1,3-dioxolane ring and investigates their metal mononuclear complexes. The structural analysis includes microanalyses, IR, UV-VIS, NMR spectra, and thermal behavior studied by TGA analysis (Canpolat, Kaya, & Yazıcı, 2004).

Polymer Research

  • Polymer Synthesis and Characterization: This research focuses on the polymerization of (2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate. Techniques like FTIR, NMR, and differential scanning calorimetry are used for characterization. The thermal degradation of this polymer is also studied, highlighting the formation of various volatile products (Coskun et al., 1998).

Medicinal Chemistry and Drug Design

  • Antiproliferative and Antiviral Activity

    A study on the synthesis of certain pyrrolo[2,3-d]pyrimidines reveals their antiproliferative and antiviral activities. These compounds, containing 1,3-dihydroxy-2-propoxy)methyl groups, show potential against human cytomegalovirus and herpes simplex type 1 (Pudlo et al., 1990).

  • Development of Peptide-Coupling Additives

    Research on an Oxyma derivative, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-cyano-2-(hydroxyimino)acetate, shows its efficacy as a peptide-coupling additive for reactions in water, allowing the synthesis of short peptides to oligopeptides without measurable racemization (Wang, Wang, & Kurosu, 2012).

  • Anticholinergic Potency Research

    A study on the synthesis and configurational assignments of certain 1,3-dioxolans reveals their anticholinergic potency, providing insights into the structural dependencies for anticholinergic activity (Brimblecombe et al., 1971).

Future Directions

The future directions for this compound could involve further exploration of its synthesis, properties, and potential applications. Azoxybenzenes, which are related to this compound, have been used in various applications, suggesting potential areas of interest .

properties

IUPAC Name

4-(1,3-dioxolan-2-yl)-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c11-9(12-13)7-1-3-8(4-2-7)10-14-5-6-15-10/h1-4,10,13H,5-6H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLSEOFWLPSQKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(O1)C2=CC=C(C=C2)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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